1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c20-13-5-8-14(9-6-13)24-17-16(21-22-24)18(25)23(19(17)26)15-7-4-11-2-1-3-12(11)10-15/h4-10,16-17H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTUJOWSIKHHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives and indene derivatives. The key steps may involve cyclization reactions, condensation reactions, and the use of catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and can be studied for its potential as a pharmaceutical agent.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways involved depend on the biological activity of the compound and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with different substituents on the phenyl and indene rings. Examples include:
- 1-(4-methylphenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- 1-(4-fluorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Biological Activity
The compound 1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature.
Chemical Structure and Properties
The compound is characterized by a complex structure consisting of a pyrrolo-triazole core with a chlorophenyl and an indene substituent. Its molecular formula is with a molecular weight of approximately 347.82 g/mol. The presence of the chlorophenyl group is significant as it often enhances biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structure suggests potential interactions with targets such as β-catenin and NF-κB pathways.
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| Compound A | β-catenin | 2.0 | Inhibits transcription |
| Compound B | NF-κB | 0.12 | Reduces inflammation |
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored extensively. For example, triazole derivatives have been reported to modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines. The mechanism often involves the suppression of NF-κB activation and subsequent downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory processes.
- Receptor Interaction : The chlorophenyl moiety may facilitate binding to various receptors involved in cancer and inflammatory pathways.
- Signal Transduction Modulation : By affecting key signaling pathways like NF-κB and MAPK pathways, these compounds can exert protective effects in neurodegenerative models.
Neuroprotective Effects
In vitro studies have demonstrated that related compounds protect dopaminergic neurons from LPS-induced neuroinflammation. The protective effects were linked to reduced levels of nitric oxide and pro-inflammatory cytokines.
Antitumor Studies
In vivo experiments using xenograft models have shown that related triazole compounds significantly reduce tumor growth and improve survival rates in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
